阿立哌唑

概述

描述

阿里哌唑是一种非典型抗精神病药物,主要用于治疗精神分裂症和双相情感障碍。 它也用作治疗重度抑郁症的辅助药物,以及治疗自闭症相关的易怒症和图雷特综合征 . 阿里哌唑以其独特的药理作用机制而闻名,它涉及到对多巴胺 D2 受体和血清素 5-HT1A 受体的部分激动作用,以及对血清素 5-HT2A 受体的拮抗作用 .

作用机制

阿里哌唑通过对各种受体产生激动作用、部分激动作用和拮抗作用来发挥其作用。 其主要机制涉及到对多巴胺 D2 受体和血清素 5-HT1A 受体的部分激动作用,以及对血清素 5-HT2A 受体的拮抗作用 . 这种独特的机制有助于平衡脑中的多巴胺和血清素水平,从而缓解精神疾病的症状 .

科学研究应用

阿里哌唑在科学研究中有着广泛的应用。 在化学领域,它被用于研究药物溶解度和结晶过程 . 在生物学领域,它被用于研究抗精神病药物对细胞和分子途径的影响 . 在医学领域,阿里哌唑被广泛研究用于治疗各种精神疾病的疗效和安全性 . 此外,它在制药行业中被用于开发新的药物制剂和递送系统 .

生化分析

Biochemical Properties

Aripiprazole acts as a potent partial D₂ agonist, functioning as an agonist at the presynaptic D₂ autoreceptors and as an antagonist at the postsynaptic D₂ receptors . It also exerts antagonist effects at the 5-HT2A receptor . Aripiprazole and its primary active metabolite have been shown to induce mitochondrial toxicity, leading to robust declines in cellular ATP and viability .

Cellular Effects

Aripiprazole has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been associated with cell-protective mechanisms and neurite growth . Aripiprazole and its primary active metabolite have been found to induce mitochondrial toxicity, causing a significant decrease in cellular ATP and viability .

Molecular Mechanism

Aripiprazole’s unique mechanism of action is due to its partial agonism at dopamine D2 receptors (D2Rs) and serotonin 5-HT1A receptors, along with antagonism at serotonin 5-HT2A receptors . Depending on endogenous dopamine levels and signaling status, aripiprazole may act as a full antagonist, a moderate antagonist, or a partial agonist at D2Rs .

Temporal Effects in Laboratory Settings

It has been observed that chronic administration of aripiprazole has an effect on D2R affinity state and number, which has implications for long-term treatment of psychosis .

Dosage Effects in Animal Models

In animal models, the effects of aripiprazole vary with different dosages. For instance, a common dose of 3 mg/kg of aripiprazole had no effect on alcohol drinking in a study using a rat model . Repeated treatment with a higher dose of 6.0 mg/kg significantly diminished alcohol drinking .

Metabolic Pathways

Aripiprazole is mainly metabolized by cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6 . It has also been shown to have a stimulatory effect on pyruvate dehydrogenase, citrate synthase, and complex I, while suppressing cytochrome c oxidase (complex IV) activity .

Transport and Distribution

A study using the blood-brain barrier model hCMEC/D3 cells identified organic cation/carnitine transporter 2 (OCTN2) as a potential transporter of aripiprazole .

准备方法

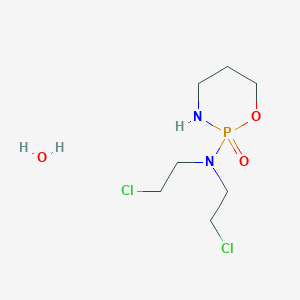

合成路线及反应条件: 阿里哌唑的合成涉及几个关键步骤。一种常见的方法包括在氯化锌催化下,四氢呋喃与对甲苯磺酰氯反应生成 4-氯丁基对甲苯磺酸酯。然后,该中间体在溶剂和碱的存在下与 7-羟基喹啉酮反应生成 4-氯丁氧基喹啉酮。 最后,4-氯丁氧基喹啉酮在特定溶剂和碱的存在下与哌嗪盐酸盐反应生成阿里哌唑 .

工业生产方法: 阿里哌唑的工业生产通常涉及使用超临界反溶剂工艺来提高其溶解度和生物利用度。 该方法包括制备阿里哌唑-聚(甲基乙烯基醚-共-马来酸酐)纳米复合材料,这显著提高了其水溶性和治疗效果 .

化学反应分析

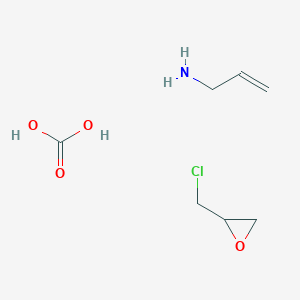

反应类型: 阿里哌唑会经历各种化学反应,包括氧化、还原和取代反应。这些反应对其代谢过程和治疗效果至关重要。

常用试剂和条件: 涉及阿里哌唑的反应中常用的试剂包括超临界二氧化碳,它被用于提高其溶解度,并促进微米/纳米级药物的形成 . 其他试剂包括用于阿里哌唑合成和修饰的各种酸和碱。

形成的主要产物: 阿里哌唑反应形成的主要产物包括其活性代谢物,它们有助于其治疗效果。这些代谢物是通过羟基化和脱氢等过程形成的。

相似化合物的比较

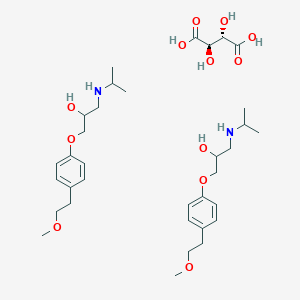

阿里哌唑经常与其他非典型抗精神病药物(如布瑞哌唑和卡利哌唑)进行比较。 虽然三种药物都作为多巴胺 D2 受体的部分激动剂,但与阿里哌唑相比,布瑞哌唑的内在活性更低,对血清素受体的作用更强 . 另一方面,卡利哌唑对多巴胺 D3 受体具有更高的亲和力 . 这些受体亲和力和内在活性的差异导致了这些药物独特的治疗特性和副作用特征。

类似化合物的列表:- 布瑞哌唑

- 卡利哌唑

- 利培酮

- 奥氮平

- 喹硫平

阿里哌唑以其独特的药理作用机制和相对有利的副作用特征而脱颖而出,使其成为治疗各种精神疾病的宝贵选择。

属性

IUPAC Name |

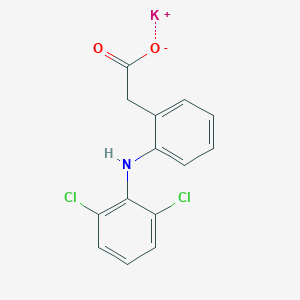

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUORZQYGODEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046083 | |

| Record name | Aripiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aripiprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

139.0-139.5 °C | |

| Record name | ARIPIPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4), 0.00001% | |

| Record name | SID49666418 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aripiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The antipsychotic action of aripiprazole is likely due to the agonism of D2 and 5-HT1A receptors though the exact mechanism has not been defined. Some adverse effects may be due to action on other receptors. For example, orthostatic hypotension may be explained by antagonism of the adrenergic alpha1 receptors., The exact mechanism of antipsychotic action of aripiprazole has not been fully elucidated but, like that of other atypical antipsychotic agents (e.g.,olanzipine, risperidone, ziprasidon), may involve the drug's activity at dopamine D2 and serotonin type (5-HT1A) and type 2 (5-HT2A) receptors. However, aripiprazole appears to differ from other atypical antipsychotic agents because the drug demonstrates partial agonist activity at D2 and 5-HT1A receptors and antagonist activity at 5-HT2A receptors. Antagonism at other receptors (e.g., alpha1-adrenergic receptors, histamine H1 receptors) may contribute to other therapeutic and adverse effects (e.g., orthostatic hypotension, somnolence) observed with aripiprazole., ...Aripiprazole exhibits typical antagonism at dopamine (D2) receptors in the mesolimbic pathway, as well as having unique partial agonist activity at D2 receptors in the mesocortical pathway. As exemplified by other atypical antipsychotics, it displays strong 5-HT(2a) receptor antagonism and is similar to ziprasidone in also having agonistic activity at the 5-HT(1a) receptor. Among the atypical antipsychotics, aripiprazole displays the lowest affinity for alpha(1)adrenergic (alpha(1)), histamine (H1) and muscarinic (M1) receptors. This combination of effects may be responsible for its efficacy in positive and negative symptoms of schizophrenia and in bipolar disorder. ...Other early data suggest that aripiprazole may induce reductions in plasma prolactin, as well as in plasma glucose and lipid profiles ... | |

| Record name | Aripiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARIPIPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, flake crystals from ethanol | |

CAS No. |

129722-12-9, 851220-85-4 | |

| Record name | Aripiprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129722-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aripiprazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129722129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aripiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aripiprazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aripiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(1H)-Quinolinone, 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-[4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydrocarbostyril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARIPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82VFR53I78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARIPIPRAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aripiprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005042 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137-140 | |

| Record name | Aripiprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01238 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does aripiprazole differ from other atypical antipsychotics in its mechanism of action?

A1: Unlike other atypical antipsychotics, aripiprazole acts as a partial agonist at dopamine D2 and D3 receptors. [] This means it activates these receptors, but to a lesser extent than dopamine itself. [] It also exhibits high affinity for D2 and D3 and 5-HT1A and 5-HT2A receptors, and moderate affinity for D4, 5-HT2C, and 5-HT7, α1-adrenergic and H1 receptors. []

Q2: What are the downstream effects of aripiprazole's partial agonism at dopamine receptors?

A2: Aripiprazole's partial agonism is thought to stabilize dopamine activity in the brain. [, ] It can enhance dopamine activity where it is low and reduce it where it is high, leading to a more balanced dopaminergic state. [] This mechanism is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia. []

Q3: How does aripiprazole affect the cAMP-PKA and Akt-GSK3β signaling pathways compared to other antipsychotics?

A3: Studies in rats show that acute aripiprazole treatment has distinct effects on these pathways compared to haloperidol (a D2 antagonist) and bifeprunox (another D2 partial agonist). [] Aripiprazole demonstrated similar effects on PKA expression to haloperidol in the caudate putamen and ventral tegmental area, but not to bifeprunox. [] Additionally, only aripiprazole increased GSK3β phosphorylation in the prefrontal cortex, nucleus accumbens, caudate putamen, and substantia nigra. [] These findings suggest a unique pharmacological profile for aripiprazole.

Q4: How is aripiprazole metabolized in the body?

A4: Aripiprazole is primarily metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2D6, to form its active metabolite, dehydroaripiprazole. [, , ]

Q5: How do genetic variations in CYP2D6 affect aripiprazole pharmacokinetics?

A5: Studies show that individuals with the CYP2D6*10 allele have significantly higher plasma concentrations of aripiprazole compared to those without the mutation. [] This suggests a potential role for CYP2D6 genotyping in personalizing aripiprazole treatment.

Q6: Does the co-administration of other drugs affect aripiprazole plasma concentrations?

A6: Yes, certain drugs can interact with aripiprazole. For example, paroxetine, a strong CYP2D6 inhibitor, significantly increases plasma concentrations of both aripiprazole and its active metabolite. [] On the other hand, escitalopram, a selective serotonin reuptake inhibitor (SSRI) with less CYP2D6 inhibition, does not significantly affect aripiprazole concentrations. []

Q7: What is the relationship between aripiprazole plasma concentration and its occupancy of dopamine D2/D3 receptors in the brain?

A7: Positron emission tomography (PET) studies using [(18)F]fallypride in patients with schizophrenia have shown a strong correlation between aripiprazole serum concentration and D2/D3 receptor occupancy. [] Receptor occupancy was high across all brain regions at clinically effective doses, reaching near saturation at serum concentrations exceeding 100-150 ng/ml. []

Q8: In what conditions is aripiprazole approved for use?

A8: Aripiprazole is FDA approved for the treatment of schizophrenia, acute manic or mixed episodes associated with bipolar I disorder, and as maintenance therapy for bipolar I disorder in patients who have responded to aripiprazole acutely. [, , , ] It is also increasingly used off-label for other conditions, such as treatment-resistant depression and agitation in bipolar disorder. []

Q9: Is aripiprazole effective as a monotherapy for bipolar I depression?

A9: Two large randomized controlled trials found that aripiprazole monotherapy, as dosed in those studies, was not significantly more effective than placebo in treating bipolar depression at the end of 8 weeks. [] While early improvements were observed, they did not persist to the study's end. []

Q10: Can aripiprazole be used in patients with schizophrenia who have developed hyperprolactinemia due to other antipsychotics?

A10: Studies suggest that adding a low dose of aripiprazole to the treatment regimen of patients experiencing antipsychotic-induced hyperprolactinemia can effectively lower prolactin levels without compromising antipsychotic efficacy. [] This may offer a strategy to manage this common and distressing side effect of many antipsychotics.

Q11: Have there been any reports of aripiprazole-induced tardive dyskinesia, and how does its risk compare to other antipsychotics?

A11: Although considered to have a lower risk of tardive dyskinesia (TD) compared to older antipsychotics, several case reports have emerged describing aripiprazole-associated TD. [] This suggests that the risk might be higher than initially thought, particularly in individuals with risk factors for TD. []

Q12: Are there long-acting injectable formulations of aripiprazole available?

A12: Yes, two once-every-two-month long-acting injectable formulations of aripiprazole are available: aripiprazole lauroxil (AL) and aripiprazole monohydrate (Ari 2MRTU). [] These formulations aim to improve medication adherence and provide sustained therapeutic levels of the drug.

Q13: What analytical methods are commonly used to measure aripiprazole and its metabolite in biological samples?

A13: High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is frequently employed for the quantification of aripiprazole and dehydroaripiprazole in plasma. [] These methods offer high sensitivity and selectivity, enabling accurate measurement of drug concentrations for pharmacokinetic studies and therapeutic drug monitoring. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)